molecular formula C8H11BrN2O B1526635 3-Bromo-1-(oxan-2-yl)-1h-pyrazole CAS No. 1044270-96-3

3-Bromo-1-(oxan-2-yl)-1h-pyrazole

Cat. No. B1526635
M. Wt: 231.09 g/mol
InChI Key: DFCAINPSKAFWCM-UHFFFAOYSA-N
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Description

3-Bromo-1-(oxan-2-yl)-1H-pyrazole, also known as 3-BOP, is an organic compound with the molecular formula C4H4BrN3O. It is a heterocyclic compound that has been studied extensively for its potential applications in biochemistry and pharmacology. 3-BOP is a versatile compound that can be used as a building block in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in organic reactions. It is also used in the preparation of various other compounds, such as amides, nitriles, and sulfonamides.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Antibacterial and Antioxidant Activities : Novel pyrazole derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds, incorporating bromo and pyrazole moieties, exhibit good biological capacities, suggesting their potential in developing antibacterial and antioxidant agents (Mahmoodi & Ghodsi, 2017).

  • Electroluminescent Organic Semiconductors : Bromo-substituted pyrazole compounds have been used in the synthesis of electroluminescent materials for organic light-emitting diode (OLED) devices. These compounds demonstrate promising device performance, highlighting their significance in the development of electronic and photonic technologies (Salunke et al., 2016).

  • Synthesis of Complex Arylated Pyrazoles : Through catalytic intermolecular C-H arylation, novel arylated pyrazoles have been synthesized. This methodology lays the foundation for creating complex pyrazole-based molecules, potentially useful in pharmaceuticals and as protein ligands (Goikhman et al., 2009).

  • Antiproliferative Agents : Certain bromo-substituted pyrazole derivatives have shown potent antiproliferative effects against cancer cell lines, indicating their potential as therapeutic agents for treating leukemia and breast cancer (Ananda et al., 2017).

Advanced Materials and Chemical Synthesis

  • Water-Soluble Brush Polymers : Brominated polymers derived from pyrazole compounds have been used as macroinitiators for the polymerization of oxazolines, leading to the creation of brush polymers with potential applications in materials science (Yuan et al., 2011).

  • Organic Intermediates for OLEDs : Compounds featuring bromo and pyrazole groups serve as intermediates in the synthesis of materials for organic electronics, particularly in OLED technology, where they contribute to the development of efficient and durable electronic devices (Martins et al., 2013).

properties

IUPAC Name

3-bromo-1-(oxan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCAINPSKAFWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727174
Record name 3-Bromo-1-(oxan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(oxan-2-yl)-1h-pyrazole

CAS RN

1044270-96-3
Record name 3-Bromo-1-(oxan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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